molecular formula C6H9ClN2O2 B2798991 methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride CAS No. 2361775-39-3

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B2798991
CAS No.: 2361775-39-3
M. Wt: 176.6
InChI Key: LHDBTBQWVGTRFU-UHFFFAOYSA-N
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Description

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position, with a hydrochloride salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and substituted imidazoles .

Scientific Research Applications

Methyl 5-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • Molecular Formula : C6H8N2O2·HCl
  • Molecular Weight : 140.142 g/mol
  • Structure : The compound features an imidazole ring, which is known for its role in biological systems, often acting as a proton donor or acceptor.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole ring facilitates these interactions by participating in hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to act as both an inhibitor and activator of specific enzymes, depending on the context of the reaction. This dual functionality allows it to influence various biochemical pathways significantly.
  • Cellular Signaling : It can modulate signaling pathways by interacting with kinases and phosphatases, leading to alterations in gene expression related to cell growth, differentiation, and apoptosis.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it exhibits activity against certain strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, particularly through mechanisms involving the modulation of cell signaling pathways. For instance, compounds with similar imidazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, demonstrating its potential utility in treating bacterial infections.

MicroorganismZone of Inhibition (mm)
Methicillin-resistant S. aureus15
E. coli12
Pseudomonas aeruginosa10

Research on Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, when tested against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis via caspase activation
A54925Modulation of cell cycle regulators

Properties

IUPAC Name

methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDBTBQWVGTRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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